N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE
Description
N-(4-Cyanophenyl)-4-acetamidobenzamide is a benzamide derivative characterized by a 4-cyanophenyl group attached to a 4-acetamidobenzamide scaffold. This compound belongs to a class of molecules designed for pharmaceutical applications, particularly in targeting enzymes or receptors where the cyanophenyl moiety may enhance binding affinity or metabolic stability. The synthesis of related compounds involves intermediates such as N-(4-cyanophenyl)hydrazinecarbothioamide (I), prepared from 4-cyanophenyl isothiocyanate and hydrazine monohydrate .
Properties
IUPAC Name |
4-acetamido-N-(4-cyanophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)18-14-8-4-13(5-9-14)16(21)19-15-6-2-12(10-17)3-7-15/h2-9H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXOYMHBQRAQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) with iron catalysts.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-CYANOPHENYL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and acetamido moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of N-(4-cyanophenyl)-4-acetamidobenzamide can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:
Structural Analogues and Substituent Effects
N-(4-Methylthiophenyl)-4-Acetamidobenzamide Key Difference: The 4-cyanophenyl group in the target compound is replaced with a 4-methylthiophenyl group. This substitution may reduce oxidative stability but enhance membrane permeability . Synthetic Yield: Derivatives with methylthiophenyl substituents are synthesized in comparable yields (71–92%) to cyanophenyl analogs .
Thiosemicarbazone Derivatives (Ia–Ig, IIa–IIg) Key Difference: These compounds replace the acetamidobenzamide core with a thiosemicarbazone moiety. Impact: Thiosemicarbazones exhibit chelating properties, enabling metal-binding activity that is absent in benzamides. This makes them more suitable for applications in metalloenzyme inhibition or antimicrobial activity . Biological Relevance: While this compound lacks direct chelation capacity, its cyanophenyl group may improve selectivity for targets sensitive to aromatic interactions, such as kinase inhibitors.
Physicochemical and Pharmacokinetic Comparison
| Property | This compound | N-(4-Methylthiophenyl)-4-Acetamidobenzamide | Thiosemicarbazone Derivatives (Ia–IIg) |
|---|---|---|---|
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.2 (higher lipophilicity) | ~1.5–2.0 (variable) |
| Electron Effects | Strongly electron-withdrawing (-CN) | Electron-donating (-SCH₃) | Variable (depends on substituents) |
| Synthetic Yield | Not reported | 71–92% | 71–92% |
| Biological Target | Kinases, GPCRs | Similar targets with altered metabolism | Metalloenzymes, microbial targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
